molecular formula C25H28N2O6 B15156604 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

Cat. No.: B15156604
M. Wt: 452.5 g/mol
InChI Key: WIWFGWLNYOJRAK-QFIPXVFZSA-N
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Description

(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a prop-2-en-1-yloxycarbonyl group, which can be used for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, starting from commercially available amino acids. The key steps include:

    Protection of the amino group: The amino group of the starting amino acid is protected using the Fmoc group under basic conditions.

    Alkylation: The protected amino acid undergoes alkylation with a suitable alkylating agent to introduce the prop-2-en-1-yloxycarbonyl group.

    Deprotection and purification: The final compound is obtained by deprotecting the intermediate product and purifying it using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers and large-scale chromatographic purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used to study protein interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The prop-2-en-1-yloxycarbonyl group can be used to introduce additional functional groups, allowing for further modification of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-Butoxycarbonyl)amino]-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{(methoxycarbonyl)amino}pentanoic acid: Similar structure but with a methoxycarbonyl group instead of prop-2-en-1-yloxycarbonyl.

Uniqueness

The uniqueness of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid lies in its combination of protecting groups, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and related fields.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C25H28N2O6/c1-3-15-32-24(30)26-14-8-13-22(23(28)29)27(2)25(31)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h3-7,9-12,21-22H,1,8,13-16H2,2H3,(H,26,30)(H,28,29)/t22-/m0/s1

InChI Key

WIWFGWLNYOJRAK-QFIPXVFZSA-N

Isomeric SMILES

CN([C@@H](CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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